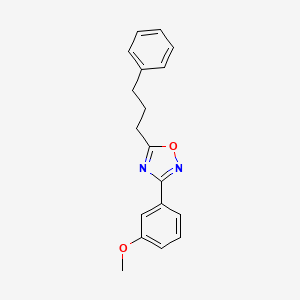
3-(3-methoxyphenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-methoxyphenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole is a chemical compound that belongs to the oxadiazole family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole is not fully understood. However, several studies have suggested that the compound exhibits its biological activity by modulating various cellular pathways, including the inhibition of enzymes and the regulation of gene expression. For instance, it has been reported that the compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and cancer. Additionally, it has been shown to regulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
3-(3-methoxyphenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole has been reported to exhibit several biochemical and physiological effects. It has been shown to possess anti-inflammatory, anticancer, and neuroprotective properties. The compound has also been reported to exhibit antimicrobial and antifungal activities. Additionally, it has been shown to possess antioxidant properties, which may help in the prevention of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(3-methoxyphenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole in lab experiments include its ease of synthesis, low cost, and potential applications in various scientific research fields. However, the limitations include the lack of understanding of its mechanism of action and potential side effects.
Future Directions
There are several future directions for the research on 3-(3-methoxyphenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole. One possible direction is the investigation of its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Another direction is the exploration of its potential applications in material science, such as the development of organic semiconductors and electrochromic materials. Additionally, further studies are needed to understand its mechanism of action and potential side effects, which may help in the development of safer and more effective drugs.
Synthesis Methods
The synthesis of 3-(3-methoxyphenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole involves the reaction between 3-(3-methoxyphenyl) propionic acid hydrazide and 3-phenylpropanoic acid in the presence of thionyl chloride and anhydrous pyridine. The reaction leads to the formation of the desired oxadiazole compound with a yield of 73%. The purity of the compound can be improved by recrystallization from ethanol.
Scientific Research Applications
3-(3-methoxyphenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole has shown promising results in various scientific research applications. It has been extensively studied for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has also been investigated for its antimicrobial, antifungal, and antioxidant activities. Additionally, it has been explored for its potential applications in material science, such as the development of organic semiconductors and electrochromic materials.
properties
IUPAC Name |
3-(3-methoxyphenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-21-16-11-6-10-15(13-16)18-19-17(22-20-18)12-5-9-14-7-3-2-4-8-14/h2-4,6-8,10-11,13H,5,9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLXUECDEGUTFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxyphenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(3-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5810336.png)



![{3-bromo-4-[(4-methylbenzyl)oxy]phenyl}methanol](/img/structure/B5810364.png)
![1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone](/img/structure/B5810368.png)

![3-[5-(2,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5810378.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5810385.png)
![N-[(2-adamantylamino)carbonothioyl]benzamide](/img/structure/B5810388.png)

![N-ethyl-3-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5810410.png)
![methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5810442.png)
